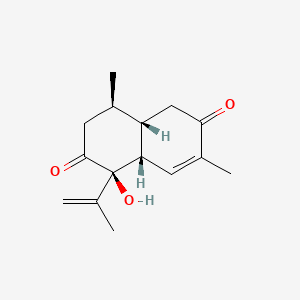

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

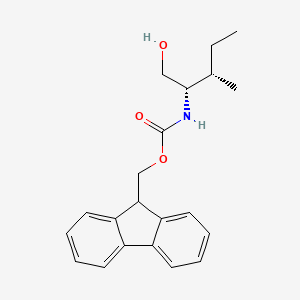

“7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is a sesquiterpenoid . It is a powerful natural compound used in studying various diseases, including cancers, due to its anti-inflammatory and antioxidant properties . Its unique chemical structure allows it to effectively target specific molecular pathways involved in disease progression .

Synthesis Analysis

The synthesis of “7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is not explicitly mentioned in the search results. .Molecular Structure Analysis

The molecular structure of “7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is described as (4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione .Aplicaciones Científicas De Investigación

Biotransformation and Synthesis

- Biotransformation of sesquiterpene 4beta-hydroxyeudesmane-1,6-dione by filamentous fungi like Gliocladium roseum and Exserohilum halodes has been achieved. Notably, Gliocladium roseum produced metabolites including the 7alpha-hydroxylated derivative, emphasizing its potential in creating chemically challenging compounds (García-Granados et al., 2001).

- The synthesis of 7alpha-hydroxyandrost-4-ene-3,17-dione has been reported, showcasing a method for creating this compound which could be relevant in various research applications (Hossain et al., 1976).

Pharmacological Potential

- Compounds like 7alpha-arylaliphatic androsta-1,4-diene-3,17-diones have been studied for their potential as enzyme-activated irreversible inhibitors of aromatase, which may have therapeutic implications in hormone-dependent cancers (O'reilly & Brueggemeier, 1996).

- 7alpha-Carboalkoxy steroidal spirolactones have shown promise as aldosterone antagonists, highlighting the diverse pharmacological applications of 7alpha-substituted compounds (Weier & Hofmann, 1975).

Microbial Transformations

- The microbial transformation of compounds like androst-4-ene-3,17-dione by fungi such as Beauveria bassiana has led to various hydroxylated metabolites including 7alpha-hydroxylated derivatives. This study contributes to our understanding of enzymatic processes in fungi (Xiong et al., 2006).

- Certain mold fungi have been found capable of introducing a hydroxy group at position 7alpha in delta(5)-3beta-hydroxysteroids, showcasing their potential for steroid modification (Andriushina et al., 2010).

Propiedades

IUPAC Name |

(4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8(2)15(18)12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12,18H,1,6-7H2,2-4H3/t9-,11+,12+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEQWOXALWTOIS-CKRXIKOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)(C(=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]([C@@H]2[C@H]1CC(=O)C(=C2)C)(C(=C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)

![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)

![Indeno[1,2,3-cd]pyrene-d12](/img/structure/B589106.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)